![molecular formula C₃₁H₃₈FNO₄ B1140951 (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester CAS No. 500731-91-9](/img/structure/B1140951.png)
(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester involves biosynthetic routes and chemical modifications. Carbonyl reductase from Rhodosporidium toruloides has been identified as a potent biocatalyst for producing (3R,5S)-CDHH, a closely related intermediate, with high yield and enantioselectivity in both mono and biphasic media. Enhancements in the biosynthesis process were achieved through the use of co-solvents like Tween-80 and organic solvents, significantly improving the bioconversion efficiency and yield (Liu et al., 2018). Directed evolution of carbonyl reductase further improved its activity, offering an efficient route for asymmetric reduction and synthesis of key intermediates with high stereoselectivity and yield (Liu et al., 2017).
Applications De Recherche Scientifique
Biosynthesis and Biotransformation
Biosynthesis in Mono and Biphasic Media : A study demonstrated the effective biosynthesis of tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for synthesizing atorvastatin and rosuvastatin, using carbonyl reductase from Rhodosporidium toruloides. This process was enhanced in organic solvents and a water-octanol biphasic reaction system, leading to high yield and enantioselectivity (Liu et al., 2018).
Directed Evolution of Carbonyl Reductase : Another study involved the directed evolution of carbonyl reductase RtSCR9 from Rhodosporidium toruloides for improved activity in the synthesis of tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate. Mutagenesis techniques led to variants with significantly enhanced specific activity and catalytic efficiency (Liu et al., 2017).
Enantioselective Analysis and Pharmacokinetics
Stereoselective Analysis in Human Plasma : A study on fluvastatin, a racemic mixture of (+)-3R,5S and (-)-3S,5R stereoisomers, found that the (+)-(3R,5S)-fluvastatin isomer mainly inhibits HMG-CoA reductase. The study developed a method for analyzing fluvastatin isomers in human plasma, which could be applied to studies on kinetic disposition (Lanchote et al., 2001).
Pharmacokinetic Studies : The enantiomers of fluvastatin, including the (3R,5S)-isomer, have been studied for their pharmacokinetics in various settings, such as in diabetic rats and in interaction with other drugs. These studies provide insights into the stereoselective disposition and drug-drug interactions of fluvastatin (Rocha et al., 2002; Boralli et al., 2009).
Antioxidative Effects and Activity
Antioxidative Activity : Research comparing the antioxidative effects of enantiomers of fluvastatin revealed that both 3R,5S and 3S,5R enantiomers exhibit similar effects in inhibiting copper ion-induced oxidation of human low-density lipoprotein (LDL). This suggests a potential anti-atherosclerotic effect through their antioxidative activities (Suzumura et al., 1999).
Mechanism of Antioxidative Activity : A study focused on understanding the mechanism of antioxidative activity of fluvastatin and its derivatives, identifying the active site responsible for this activity (Nakamura et al., 2000).
Stereoselective Synthesis and Process Improvement
Improved Manufacturing Process : Research on an improved manufacturing process for fluvastatin, including the synthesis of its stereoisomers, has been conducted to optimize the production process and reduce costs (Fuenfschilling et al., 2007).
Synthesis of trans-(3R,5S)-Atorvastatin : A study reported on the synthesis of trans-(3R,5S)-atorvastatin, demonstrating the stereoselective preparation of this compound (Choi et al., 2011).
Mécanisme D'action
Target of Action
The primary target of (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester is the enzyme hydroxyl methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the synthesis of cholesterol in the body .
Mode of Action
The compound acts as a competitive inhibitor of HMG-CoA reductase . By binding to the enzyme, it prevents the conversion of HMG-CoA to mevalonate, a necessary step in cholesterol synthesis .
Biochemical Pathways
The inhibition of HMG-CoA reductase disrupts the mevalonate pathway, leading to a decrease in the production of cholesterol . This results in a reduction of low-density lipoprotein cholesterol (LDL-C) in the plasma, thereby reducing the risk of atherosclerosis and the incidence of coronary heart diseases .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of cholesterol synthesis. By inhibiting HMG-CoA reductase, the compound decreases the production of mevalonate, leading to a decrease in cholesterol synthesis . This results in a reduction of LDL-C in the plasma, which can lower the risk of atherosclerosis and coronary heart diseases .
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 2-[(4R,6S)-6-[(E)-2-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38FNO4/c1-20(2)33-26-11-9-8-10-25(26)29(21-12-14-22(32)15-13-21)27(33)17-16-23-18-24(36-31(6,7)35-23)19-28(34)37-30(3,4)5/h8-17,20,23-24H,18-19H2,1-7H3/b17-16+/t23-,24-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKLFNQKKUKAQS-KAAYJFPCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC3CC(OC(O3)(C)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H]3C[C@@H](OC(O3)(C)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.